molecular formula C7H3F3O3 B13562127 2,4,6-Trifluoro-3-hydroxybenzoic acid

2,4,6-Trifluoro-3-hydroxybenzoic acid

Cat. No.: B13562127
M. Wt: 192.09 g/mol
InChI Key: OQLHPUYOVBYIAD-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3F3O3 It is a derivative of benzoic acid, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydroxyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-hydroxybenzoic acid typically involves the fluorination of hydroxybenzoic acid derivatives. One common method includes the reaction of 2,4,6-trifluorophenol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. This involves the initial reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide. Subsequent reactions with alkali metal fluoride, sodium hydroxide, and dimethyl sulfate lead to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzoic acids

Scientific Research Applications

2,4,6-Trifluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antibacterial and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 2,4,5-Trifluoro-3-hydroxybenzoic acid
  • 2,3,6-Trifluoro-4-hydroxybenzoic acid
  • 2,4,6-Tribromo-3-hydroxybenzoic acid

Comparison: 2,4,6-Trifluoro-3-hydroxybenzoic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of stability, solubility, and interaction with biological targets .

Properties

Molecular Formula

C7H3F3O3

Molecular Weight

192.09 g/mol

IUPAC Name

2,4,6-trifluoro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H3F3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)

InChI Key

OQLHPUYOVBYIAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)C(=O)O)F

Origin of Product

United States

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